ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate
Description
Ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate is a heterocyclic ester compound featuring a pyrazolone core substituted with a trifluoromethyl group and linked to a benzoate ester moiety. Its structure combines a five-membered dihydropyrazol-5-one ring with an aromatic ester group, making it a candidate for applications in medicinal chemistry, material science, and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester functionality allows for tunable hydrolysis kinetics .
Properties
IUPAC Name |
ethyl 4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-2-21-12(20)8-3-5-9(6-4-8)18-11(19)7-10(17-18)13(14,15)16/h3-7,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYWMBMVNJBORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group which enhances its lipophilicity, potentially improving membrane permeability and biological activity.
The mechanism of action for this compound involves several pathways:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.
- Antimicrobial Activity : It has shown potential against various bacterial strains by disrupting cellular processes.
- Biofilm Inhibition : The compound has demonstrated the ability to prevent biofilm formation, a critical factor in chronic infections.
Antimicrobial Activity
A significant study investigated the antimicrobial properties of related pyrazole derivatives. This compound exhibited notable activity against Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae with minimal inhibitory concentrations (MIC) ranging from 0.24 to 31.25 μg/mL . The compound's effectiveness was further highlighted in biofilm-forming cells, where it showed higher activity compared to conventional antibiotics like ampicillin.
Anti-inflammatory Effects
Research indicates that compounds with similar structures to this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Studies
- In Vitro Efficacy Against Bacterial Strains : A study highlighted the effectiveness of this compound against biofilm-forming bacteria, emphasizing its significance in treating persistent infections resistant to standard therapies .
- Potential for Drug Development : The compound's unique structure allows for further modifications to enhance its biological activity and reduce toxicity, making it a candidate for drug development aimed at combating resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and applications, this compound is compared below with analogs sharing structural motifs such as pyrazolone rings, trifluoromethyl substituents, or benzoate esters.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Trifluoromethyl Substitution: The trifluoromethyl group in the target compound enhances its electronegativity and resistance to metabolic degradation compared to non-fluorinated analogs like methyl 2,3-dioxoindoline-5-carboxylate. This feature is critical in medicinal chemistry for improving pharmacokinetic profiles .
Ester Hydrolysis Dynamics :
The ethyl ester group in the target compound exhibits slower hydrolysis rates under physiological conditions compared to methyl esters (e.g., methyl 2,3-dioxoindoline-5-carboxylate). This property may extend its half-life in biological systems but reduce reactivity in industrial applications requiring rapid ester cleavage .
Commercial Viability: Both the target compound and methyl 2,3-dioxoindoline-5-carboxylate are listed as discontinued by suppliers like CymitQuimica .
Such tools could aid in elucidating its conformational preferences or intermolecular interactions.
Research Implications and Limitations
The discontinuation of the target compound highlights the need for structural optimization to address synthesis or stability issues. Future studies could explore:
- Bioisosteric replacements (e.g., replacing the trifluoromethyl group with cyano or sulfonamide groups).
- Co-crystallization studies using SHELXL to analyze packing efficiency and polymorphic behavior.
- In silico modeling to predict binding affinities against biological targets like cyclooxygenase or kinases, where pyrazolone derivatives are known to act as inhibitors.
Q & A
Q. Table 1: Synthesis Optimization
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Reflux | AcOH | EtOH | 6–8 | 65–70 | |
| Microwave | None | DMF | 0.5 | 85–90 |
Basic Question: How is the molecular structure of this compound confirmed experimentally?
Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard:
Crystallization : Slow evaporation from ethanol/dichloromethane (1:1) produces suitable crystals.
Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
Refinement : SHELXL refines positional and displacement parameters, with R-factors < 0.05 for high reliability .
Visualization : ORTEP-3 generates thermal ellipsoid plots to validate bond lengths/angles (e.g., C–F bond: ~1.33 Å) .
Advanced Question: How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and computational models for this compound?
Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. Methodological solutions:
Variable-temperature NMR : Probe tautomeric equilibria (e.g., enol-keto forms) by acquiring spectra at 25°C and −40°C .
DFT calculations : Compare experimental H/C NMR shifts with B3LYP/6-311+G(d,p)-optimized structures in implicit solvent models (e.g., PCM) .
Q. Table 2: Key Computational Parameters
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | −6.2 | Nucleophilic attack sites |
| LUMO Energy | −1.8 | Electrophilic reactivity |
| Band Gap (ΔE) | 4.4 | Kinetic stability |
Basic Question: What analytical techniques are essential for purity assessment?
Answer:
Combine chromatographic and spectroscopic methods:
HPLC : Use a C18 column (MeCN/H2O, 70:30) with UV detection at 254 nm. Purity >98% is acceptable for biological assays .
LC-MS : Confirm molecular ion ([M+H]⁺ m/z ≈ 343) and rule out impurities like unreacted hydrazine derivatives .
Elemental Analysis : Match calculated vs. experimental C, H, N values (±0.3% tolerance) .
Advanced Question: How should researchers address crystallization challenges for XRD analysis?
Answer:
Poor crystallization is common due to flexible substituents. Solutions include:
Solvent screening : Test mixed solvents (e.g., EtOAc/hexane) or diffusion methods (ether vapor).
Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF₄]) to modulate crystal packing .
Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol to prevent ice formation during XRD .
Advanced Question: What methodologies validate the compound’s stability under physiological conditions?
Answer:
Conduct accelerated degradation studies:
pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 h. Monitor via HPLC .
Thermal stability : Use TGA/DSC to identify decomposition temperatures (>200°C suggests suitability for oral dosing) .
Light sensitivity : Expose to UV-Vis light (λ = 365 nm) and track degradation products with LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
